![molecular formula C19H16FNO5S B2945710 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798414-89-7](/img/structure/B2945710.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16FNO5S and its molecular weight is 389.4. The purity is usually 95%.
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Scientific Research Applications
Radical-Mediated Cleavage and Synthesis of Fluoro Esters
A study highlights a new methodology for the removal of the synthetically useful sulfone moiety through stannyl radical-mediated cleavage. This process leads to the synthesis of alpha-fluoro esters, showcasing a route for the incorporation of fluorine atoms into organic molecules, which is significant for developing compounds with enhanced biological activities (Wnuk et al., 2000).
Chemicoenzymatic Synthesis of Monobactams
Another application involves the chemicoenzymatic approach to synthesize monobactam analogues, which are a class of beta-lactam antibiotics. This method highlights the conversion of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone into monobactams with a methoxyethyl group, demonstrating a pathway to novel antibacterial agents (Yamashita Haruo et al., 1988).
Antimicrobial Activity of Azetidin-2-one Derivatives
Research on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives presents a synthesis strategy leading to compounds with significant antibacterial and antifungal activities. This study illustrates the potential of azetidin-2-one derivatives in developing new antimicrobial agents (Shailesh H. Shah et al., 2014).
Herbicide Activity and Selectivity Enhancement
The modification of chemical structures through selective fluorine substitution has been shown to dramatically alter the herbicidal properties of certain compounds. Research in this area focuses on the synthesis of fluorine-containing molecules and their application in agriculture for enhanced activity and selectivity against weeds (G. Hamprecht et al., 2004).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c20-14-3-5-15(6-4-14)27(23,24)16-10-21(11-16)19(22)8-2-13-1-7-17-18(9-13)26-12-25-17/h1-9,16H,10-12H2/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNHYPORBAAPY-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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